molecular formula C26H29FN4O3 B2760767 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide CAS No. 863558-00-3

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide

Cat. No.: B2760767
CAS No.: 863558-00-3
M. Wt: 464.541
InChI Key: HFXBZIOXDNMEQJ-UHFFFAOYSA-N
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Description

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact nucleotide synthesis and adenosine function. This can have downstream effects on various biochemical pathways, including those involved in DNA replication and signal transduction .

Pharmacokinetics

The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s structure may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of ENTs by this compound can lead to changes in cellular function. For example, it can affect the availability of nucleosides for DNA replication, potentially leading to cell cycle arrest. Additionally, by altering adenosine function, it can influence various cellular processes, including inflammation and neurotransmission .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c1-33-24-10-5-19(16-25(24)34-2)26(32)29-18-23(20-4-3-11-28-17-20)31-14-12-30(13-15-31)22-8-6-21(27)7-9-22/h3-11,16-17,23H,12-15,18H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXBZIOXDNMEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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